molecular formula C11H19ClN4 B1464510 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine CAS No. 1247544-71-3

3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine

Cat. No. B1464510
CAS RN: 1247544-71-3
M. Wt: 242.75 g/mol
InChI Key: ZVWOLPZIINJPMG-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylpropylamine hydrochloride is a chemical compound with potential applications in various fields of research and industry. It’s also known as 3-Dimethylamino-1-propyl chloride .


Synthesis Analysis

This compound can be synthesized by free radical polymerization and RAFT polymerization . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The molecular formula of 3-Chloro-N,N-dimethylpropylamine hydrochloride is C5H12ClN . The average mass is 121.608 Da and the monoisotopic mass is 121.065826 Da .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .


Physical And Chemical Properties Analysis

The compound is available in crystal form with a melting point of 140-143 °C (lit.) . .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Yang Yun-shang (2010) synthesized novel compounds related to pyrazine, demonstrating the chemical versatility of pyrazine derivatives in synthetic chemistry (Yang Yun-shang, 2010).
    • R. Mohareb and S. M. Fahmy (1985) discussed the reactivity of diethyl-3-amino-2-cyano-2-pentendioate with aminoheterocyclic compounds, leading to various pyrazine derivatives (Mohareb & Fahmy, 1985).
  • Pharmacological Applications :

    • J. Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested their anticonvulsant activity, showing the potential therapeutic applications of pyrazine derivatives in neurological disorders (Kelley et al., 1995).
    • A. Kalgutkar et al. (2007) studied the genotoxicity of a pyrazine derivative, highlighting the importance of understanding the biological interactions of these compounds (Kalgutkar et al., 2007).
  • Material Science and Organic Chemistry :

    • Puttavva Meti et al. (2017) investigated the synthesis of dipyrrolopyrazine derivatives and their optical and thermal properties, indicating the use of pyrazine derivatives in material science and optoelectronics (Meti et al., 2017).
    • Ž. Bugarčić et al. (2006) studied the reactions of Pd(II) complexes with azoles and diazines, including pyrazine derivatives, which is relevant for catalysis and inorganic chemistry (Bugarčić et al., 2006).
  • Agricultural Chemistry :

    • Ni Jue-ping (2011) synthesized novel pyrazole-5-carboxamide derivatives, which showed activity against lepidopterous pests, demonstrating the agricultural applications of pyrazine derivatives (Ni Jue-ping, 2011).
  • Antimicrobial Activity :

    • B. Jyothi and N. Madhavi (2019) synthesized N-arylimidazo[1,2-a]pyrazine-2-carboxamides and tested their antimicrobial activity, which could have implications in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Mechanism of Action

The worsening of polymer solubility with increasing pH is caused by the protonation of amine groups in the polymer chains .

properties

IUPAC Name

N-(3-chloropyrazin-2-yl)-N',N'-diethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c1-3-16(4-2)9-5-6-14-11-10(12)13-7-8-15-11/h7-8H,3-6,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWOLPZIINJPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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